

Application Note: High-Resolution Mass Spectrometry for Confident Identification of N-Nitrosometoprolol

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Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: *B8145643*

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Introduction

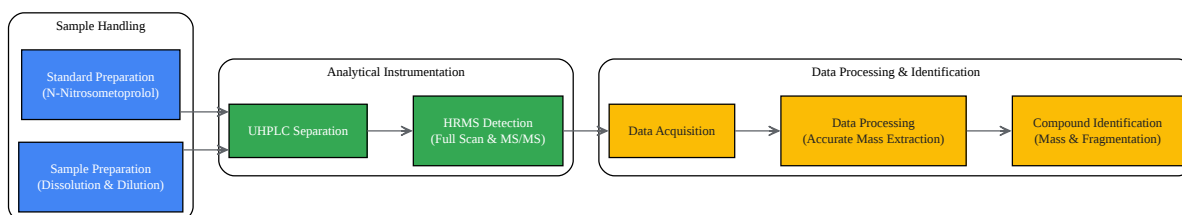
N-nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic properties. Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and specific analytical methods for their detection and quantification. **N-Nitrosometoprolol**, a potential impurity in metoprolol drug substances and products, requires robust analytical procedures for its monitoring. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled specificity and sensitivity for the unambiguous identification and quantification of such impurities. This application note details a protocol for the identification of **N-Nitrosometoprolol** using LC-HRMS, providing researchers, scientists, and drug development professionals with a comprehensive workflow.

The high mass accuracy and resolution of HRMS instruments, such as Orbitrap technology, enable the confident determination of elemental compositions and the differentiation of target analytes from isobaric interferences. This is particularly crucial for trace-level impurity analysis in complex matrices.

Experimental Workflow

The overall workflow for the identification of **N-Nitrosometoprolol** using high-resolution mass spectrometry is depicted below. The process begins with sample preparation, followed by liquid

chromatography separation, high-resolution mass spectrometric analysis, and subsequent data processing for confident identification.



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Caption: Experimental workflow for **N-Nitrosometoprolol** identification.

Quantitative Data Summary

High-resolution mass spectrometry provides highly accurate mass measurements, which are critical for the confident identification of **N-Nitrosometoprolol**. The table below summarizes the key quantitative data for the precursor and expected major product ions.

Analyte	Chemical Formula	Precursor Ion	Calculated m/z (M+H) ⁺	Major Product Ions	Calculated m/z	Mass Error (ppm)
N-Nitrosometoprolol	C ₁₅ H ₂₄ N ₂ O ₄	[C ₁₅ H ₂₅ N ₂ O ₄] ⁺	297.1809	[C ₁₅ H ₂₅ N ₂ O ₃] ⁺	267.1859	< 5
[C ₁₀ H ₁₄ O ₂] ⁺	166.0994	< 5				
[C ₇ H ₇ O] ⁺	107.0497	< 5				

Experimental Protocols

Sample and Standard Preparation

Reagents:

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- **N-Nitrosometoprolol** reference standard

Standard Solution Preparation:

- Prepare a stock solution of **N-Nitrosometoprolol** at a concentration of 1 mg/mL in methanol.
- Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

Sample Preparation (for Metoprolol Drug Substance):

- Accurately weigh 100 mg of the metoprolol tartrate drug substance into a suitable volumetric flask.
- Dissolve the sample in a 50:50 mixture of methanol and water to a final concentration of 1 mg/mL.
- Vortex the solution until the sample is completely dissolved.
- Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography

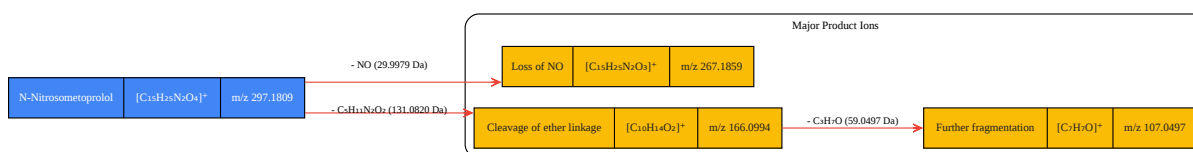
Parameter	Condition
System	UHPLC system
Column	Acquity HSS T3 (3.0 x 100 mm, 1.8 μ m) or equivalent
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Gradient	0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

High-Resolution Mass Spectrometry

Parameter	Condition
System	High-resolution mass spectrometer (e.g., Orbitrap-based)
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Mode	Full Scan followed by data-dependent MS/MS (dd-MS ²)
Full Scan Resolution	60,000
Full Scan Range	m/z 100-500
MS/MS Resolution	15,000
Collision Energy	Normalized Collision Energy (NCE) stepped at 20, 30, 40
Inclusion List	m/z 297.1809 for targeted MS/MS of N-Nitrosometoprolol

N-Nitrosometoprolol Fragmentation Pathway

The proposed fragmentation pathway of **N-Nitrosometoprolol** under positive electrospray ionization and collision-induced dissociation (CID) is illustrated below. The high-resolution mass measurements of the product ions provide strong evidence for the proposed structures and confirm the identity of the analyte.



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